molecular formula C29H28BrN7O3 B3325219 Vemircopan CAS No. 2086178-00-7

Vemircopan

Cat. No.: B3325219
CAS No.: 2086178-00-7
M. Wt: 602.5 g/mol
InChI Key: OCXAGXCMZACNEC-CTWZREHQSA-N
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Preparation Methods

The synthesis of vemircopan involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a bicyclic structure, followed by the introduction of various functional groups to achieve the desired chemical properties. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Vemircopan undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the specific transformation required. Major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Scientific Research Applications

Vemircopan has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the complement system and its role in various diseases.

    Biology: Investigated for its effects on immune cell function and complement-mediated pathways.

    Medicine: Being developed as a therapeutic agent for diseases such as PNH, generalized myasthenia gravis, proliferative lupus nephritis, and immunoglobulin A nephropathy.

    Industry: Potential applications in the development of new drugs targeting the complement system .

Mechanism of Action

Vemircopan exerts its effects by inhibiting complement factor D, a serine protease that cleaves complement factor B. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the activation of the alternative pathway of the complement system. By doing so, this compound reduces complement-mediated damage to red blood cells and other tissues, providing therapeutic benefits in diseases such as PNH .

Comparison with Similar Compounds

Vemircopan is similar to other complement factor D inhibitors, such as danicopan (ALXN2040) and iptacopan (Fabhalta). this compound demonstrates increased potency and binding affinity for factor D compared to danicopan. Additionally, this compound achieves immediate, complete, and sustained inhibition of the alternative pathway with twice-daily administration. This makes it a promising candidate for the treatment of complement-mediated diseases .

Similar Compounds

  • Danicopan (ALXN2040)
  • Iptacopan (Fabhalta)
  • ALXN2080
  • BCX-10013

Properties

IUPAC Name

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXAGXCMZACNEC-CTWZREHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086178-00-7
Record name Vemircopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086178007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vemircopan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN6I4K50QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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